molecular formula C15H11ClFNO3 B6633929 2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid

2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid

Cat. No. B6633929
M. Wt: 307.70 g/mol
InChI Key: AQQCRKQTLONUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as CFTRinh-172, and it has been shown to have a significant impact on the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTRinh-172 has been found to be a potent inhibitor of CFTR, and it has been used in various studies to investigate the role of CFTR in different physiological and pathological conditions.

Mechanism of Action

CFTRinh-172 acts as a potent inhibitor of CFTR by binding to the channel pore and blocking the movement of chloride ions. It has been shown to be a non-competitive inhibitor of CFTR, which means that it does not compete with other molecules for binding to the channel. CFTRinh-172 has also been shown to have a high affinity for CFTR, which makes it an effective inhibitor of the channel.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to have a significant impact on the function of CFTR in various physiological and pathological conditions. It has been shown to reduce the activity of CFTR in the intestine, which can lead to a reduction in the secretion of fluid and electrolytes. CFTRinh-172 has also been shown to reduce the activity of CFTR in the airways, which can lead to a reduction in mucus secretion and improved lung function.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFTRinh-172 is its potency as an inhibitor of CFTR. It has been shown to be a highly effective inhibitor of the channel, which makes it an ideal tool for studying the role of CFTR in different physiological and pathological conditions. However, one of the limitations of CFTRinh-172 is its specificity. It has been shown to inhibit other ion channels in addition to CFTR, which can lead to off-target effects.

Future Directions

There are several future directions for research related to CFTRinh-172. One area of research is the development of more specific inhibitors of CFTR that do not have off-target effects. Another area of research is the investigation of the role of CFTR in different physiological and pathological conditions using CFTRinh-172 as a tool. Additionally, there is a need for further studies to investigate the safety and efficacy of CFTRinh-172 in different animal models and in human clinical trials.

Synthesis Methods

The synthesis of CFTRinh-172 is a complex process that involves several steps. The first step involves the synthesis of 4-chloro-3-fluorobenzoic acid, which is then converted into 4-chloro-3-fluorobenzoyl chloride. The next step involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 3-aminophenylacetic acid to produce CFTRinh-172. The final product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

CFTRinh-172 has been extensively used in scientific research to investigate the role of CFTR in various physiological and pathological conditions. It has been shown to be a potent inhibitor of CFTR, and it has been used in studies related to cystic fibrosis, diarrhea, and other gastrointestinal disorders. CFTRinh-172 has also been used in studies related to the regulation of ion transport, cell signaling, and gene expression.

properties

IUPAC Name

2-[3-[(4-chloro-3-fluorobenzoyl)amino]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-12-5-4-10(8-13(12)17)15(21)18-11-3-1-2-9(6-11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQCRKQTLONUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid

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